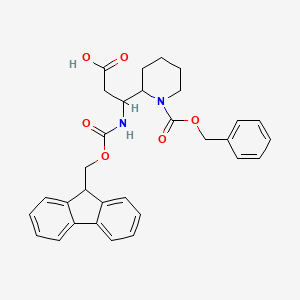![molecular formula C9H7NO3 B1500154 Methylfuro[2,3-b]pyridin-2-carboxylat CAS No. 1027511-36-9](/img/structure/B1500154.png)
Methylfuro[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
Methyl furo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl furo[2,3-b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl furo[2,3-b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Reaktionen von Furo[2,3-b]pyrrolen
“Methylfuro[2,3-b]pyridin-2-carboxylat” wird in der Synthese von Furo[2,3-b]pyrrolen verwendet. Die Verbindung wird durch Thermolyse des entsprechenden Methyl-2-azido-3-(3-furyl)propenoats hergestellt . Dieser Prozess beinhaltet auch die Herstellung von 6-Methyl- und 6-Benzyl-Derivaten unter Verwendung von Phasentransferkatalysatorbedingungen .
Asymmetrische Konstruktion von enantiomerenangereicherten Furo[2,3-b]pyridinen
Die Verbindung spielt eine entscheidende Rolle bei der asymmetrischen Konstruktion von enantiomerenangereicherten Furo[2,3-b]pyridinen. Dieser Prozess beinhaltet ein multikatalytisches Protokoll, einschließlich Gold, Palladium und Phosphorsäure, das eine Relay-Cycloisomerisierung/asymmetrische [4 + 2]-Cycloadditionsreaktion ermöglicht .
Synthese komplexer Heterocyclen
“this compound” kann nach einfachen Derivatisierungen zu komplexen Heterocyclen umgewandelt werden . Dies unterstreicht seine Vielseitigkeit und Bedeutung bei der Synthese komplexer organischer Verbindungen.
Anti-inflammatorische, Anti-Aggregations- und Antikoagulanzaktivität
Furo[2,3-b]pyridin-Derivate, darunter “this compound”, wurden auf ihre anti-inflammatorischen, anti-aggregierenden und antikoagulativen Aktivitäten untersucht .
Koronarvasodilatorische Aktivität
Tetrahydrofuro[3,4-b]pyridin-Derivate, die aus “this compound” synthetisiert werden können, wurden als koronarvasodilatorisch aktiv beschrieben .
Synthese von 2-Phenyl-4-(Furan-2-yl)methylen-1,3-oxazol-5(4H)-onen
“this compound” wird bei der Synthese von 2-Phenyl-4-(Furan-2-yl)methylen-1,3-oxazol-5(4H)-onen verwendet . Dies zeigt seine Nützlichkeit bei der Herstellung von Oxazol-Derivaten.
Wirkmechanismus
Target of Action
Similar compounds, such as furo[2,3-b]pyrroles, have been found to undergo substitution reactions with electrophilic reagents .
Mode of Action
It’s worth noting that similar compounds have been synthesized through reactions involving phase-transfer catalysis conditions .
Biochemical Pathways
Related compounds have been found to possess differing degrees of aromaticity based on their chemical behavior .
Result of Action
Related compounds have been found to undergo various chemical reactions, leading to the formation of new compounds .
Biochemische Analyse
Biochemical Properties
Methyl furo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, methyl furo[2,3-b]pyridine-2-carboxylate has shown interactions with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of methyl furo[2,3-b]pyridine-2-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by methyl furo[2,3-b]pyridine-2-carboxylate can lead to alterations in cell cycle progression, resulting in cell cycle arrest at specific phases . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, methyl furo[2,3-b]pyridine-2-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Additionally, methyl furo[2,3-b]pyridine-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl furo[2,3-b]pyridine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl furo[2,3-b]pyridine-2-carboxylate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and alterations in gene expression .
Dosage Effects in Animal Models
The effects of methyl furo[2,3-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential cytotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Methyl furo[2,3-b]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl furo[2,3-b]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on target tissues.
Subcellular Localization
Methyl furo[2,3-b]pyridine-2-carboxylate exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
methyl furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVCZKRDSLJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662734 | |
| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-36-9 | |
| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


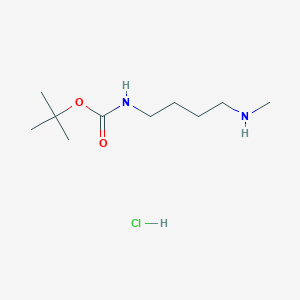




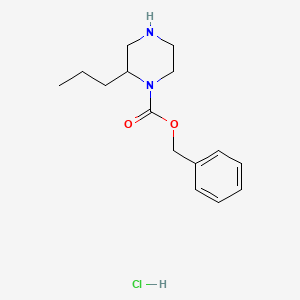
![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
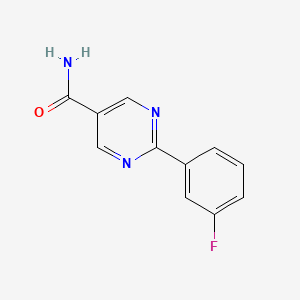
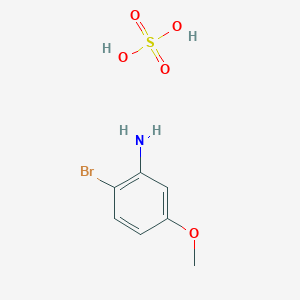
![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)


![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1500094.png)
